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molecular formula C10H11N3O B8749673 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE CAS No. 467235-07-0

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE

Cat. No. B8749673
M. Wt: 189.21 g/mol
InChI Key: DFEWCUGAJHKOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664395B2

Procedure details

To a stirred, cold (−78° C.) solution of 3-isopropyl-3H-benzotriazole-5-carboxylic acid methoxy-methyl-amide (4.26 g) in 20 mL of toluene was added drop-wise 17.2 mL of DIBAL in toluene (1 M). The mixture was stirred for 1 hour at −78° C. before warming to 0° C. The reaction was quenched with aqueous 1 N hydrochloric acid, diluted with water and extracted with ethyl acetate (3 times). The combined extracts were washed with water, brine, dried (sodium sulfate), filtered, and the filtrate was concentrated to give a yellow oil. This oil was purified by flash chromatography (eluting with 2:1 hexanes/ethyl acetate) to give 2.24 g of 3-isopropyl-3H-benzotriazole-5-carbaldehyde as a yellow oil which crystallized upon standing; MS 190 M+1.
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-isopropyl-3H-benzotriazole-5-carbaldehyde

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:17]=[CH:16][C:9]2[N:10]=[N:11][N:12]([CH:13]([CH3:15])[CH3:14])[C:8]=2[CH:7]=1)=[O:5].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH:13]([N:12]1[C:8]2[CH:7]=[C:6]([CH:4]=[O:5])[CH:17]=[CH:16][C:9]=2[N:10]=[N:11]1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
CON(C(=O)C1=CC2=C(N=NN2C(C)C)C=C1)C
Name
Quantity
17.2 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 times)
WASH
Type
WASH
Details
The combined extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by flash chromatography (eluting with 2:1 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
3-isopropyl-3H-benzotriazole-5-carbaldehyde
Type
product
Smiles
C(C)(C)N1N=NC2=C1C=C(C=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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